molecular formula C16H18N2O4S2 B5534346 N-(2-hydroxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-(2-hydroxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5534346
M. Wt: 366.5 g/mol
InChI Key: KXFLGFJAJAIEEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-hydroxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and related compounds typically involves multistep chemical reactions. One approach involves the coupling of benzenesulfonyl chloride with piperidine under dynamic pH control, followed by substitution reactions to introduce the thiophene and hydroxyphenyl groups. These steps are critical for achieving the desired compound with high purity and yield. Such synthetic routes are essential for producing compounds with potential biological activities and for further chemical modifications (Khalid et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves spectroscopic techniques, including NMR and IR spectroscopy, to confirm the chemical structure and to understand the spatial arrangement of atoms within the molecule. Crystallography may also be used to determine the precise molecular geometry, which is crucial for understanding the compound's reactivity and interactions with biological targets (Balaban et al., 2008).

properties

IUPAC Name

N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-14-7-3-2-6-13(14)17-16(20)15-10-12(11-23-15)24(21,22)18-8-4-1-5-9-18/h2-3,6-7,10-11,19H,1,4-5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFLGFJAJAIEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

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